molecular formula C13H15NO4S B15254876 N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B15254876
M. Wt: 281.33 g/mol
InChI Key: GMFIHQHJCPHFLG-JTQLQIEISA-N
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Description

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a complex organic compound that features a furan ring, a benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonyl chloride under controlled conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine .

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its potential cognitive-enhancing properties.

    N-(1-((Furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: Used in drug discovery and development.

Uniqueness

N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h2-8,10,14-15H,9H2,1H3/t10-/m0/s1

InChI Key

GMFIHQHJCPHFLG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2)O

Origin of Product

United States

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